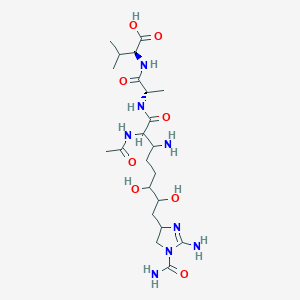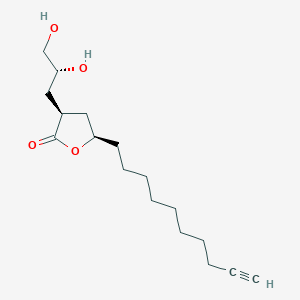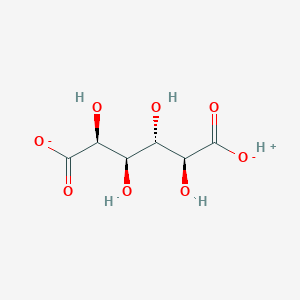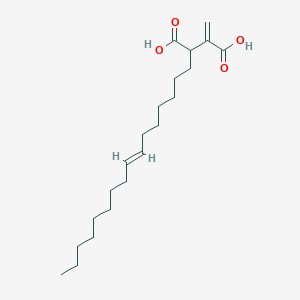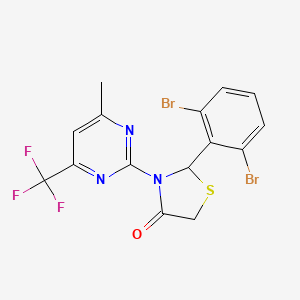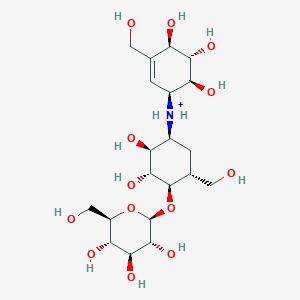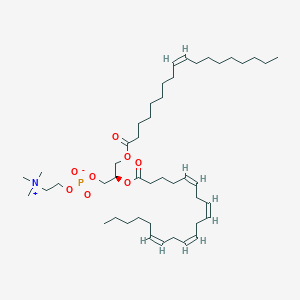
1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:5 in which the two acyl substituents at positions 1 and 2 are specified as oleoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:5 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an oleic acid.
Aplicaciones Científicas De Investigación
Interaction with Hypochlorite
Research has shown that 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine interacts with hypochlorite. This interaction was observed in multilayer liposomes, where hypochlorite reacts with unsaturated phosphatidylcholines, leading to the formation of various products like chlorohydrins, glycols, and epoxides, as well as lysophosphatidylcholine formation. These findings were significant in understanding the biochemical reactions and potential therapeutic targets involving hypochlorite and phospholipids (Panasenko et al., 2002).
Role in Phospholipase A2 Activity
1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is involved in the activation and regulation of intracellular phospholipase A2 (PLA2). Studies have shown that this lipid molecule is a substrate for PLA2, indicating its role in cellular signaling pathways and lipid metabolism. For instance, in human monocytic U937 cells, it was used to understand the enzyme's specificity and activation mechanisms (Diez & Mong, 1990).
Interaction with Ozone
Investigations into the interactions of 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine with ozone at the air-water interface revealed that exposure to ozone can induce significant changes in the physical properties of phospholipid monolayers. These studies are relevant in understanding atmospheric chemical processes and potential environmental impacts on biological membranes (Lai, Yang, & Finlayson‐Pitts, 1994).
Production of Platelet-Activating Factor
Research has demonstrated that 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine serves as a source for platelet-activating factor in human polymorphonuclear leukocytes. This finding is significant in understanding the molecular mechanisms involved in inflammatory responses and the role of platelets in various physiological and pathological conditions (Chilton et al., 1984).
Enzymatic Synthesis and Modification
Studies have also explored the enzymatic synthesis and modification of 1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. This includes research on enzyme-assisted synthesis of high-purity phospholipids and their deuterated forms, which are useful in various experimental techniques and for understanding lipid behavior in biological systems (Bogojevic & Leung, 2020).
Propiedades
Número CAS |
85082-03-7 |
|---|---|
Nombre del producto |
1-Oleoyl-2-arachidonoyl-sn-glycero-3-phosphocholine |
Fórmula molecular |
C46H82NO8P |
Peso molecular |
808.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20-22,24-25,27,31,33,44H,6-13,15,17-19,23,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1 |
Clave InChI |
ZAYXPDDGEIJGGW-VSDNDEBUSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



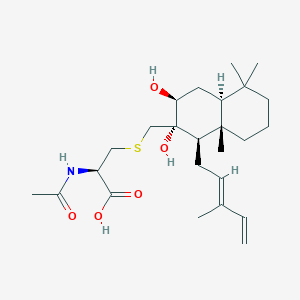
![1-octadecanoyl-2-[(2E,4E)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263853.png)



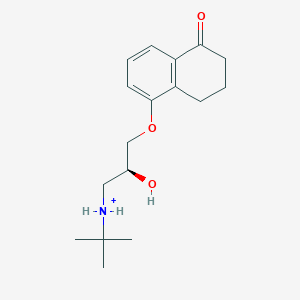
![6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline](/img/structure/B1263862.png)
